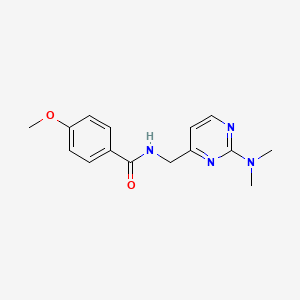
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its antitumor activity. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. DMXAA has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-amino-4-(dimethylamino)pyrimidin-5-yl)methanol to form the desired compound.
Starting Materials
4-methoxybenzoic acid, thionyl chloride, N-(2-amino-4-(dimethylamino)pyrimidin-5-yl)methanol
Reaction
Step 1: 4-methoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 4-methoxybenzoyl chloride., Step 2: N-(2-amino-4-(dimethylamino)pyrimidin-5-yl)methanol is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction., Step 4: The resulting product is purified by column chromatography to obtain N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide.
作用機序
The exact mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels and the induction of tumor cell death.
生化学的および生理学的効果
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has also been shown to inhibit the production of angiogenic factors such as vascular endothelial growth factor (VEGF), which are necessary for the growth of new blood vessels in tumors.
実験室実験の利点と制限
One of the advantages of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various preclinical models. This makes it a useful tool for studying the mechanisms of tumor growth and the effects of various treatments on tumor growth. However, one of the limitations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is its toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide. One area of interest is the development of new formulations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide that are less toxic and more effective. Another area of interest is the identification of biomarkers that can predict the response of tumors to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide treatment. Additionally, there is interest in combining N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide with other treatments, such as chemotherapy or immunotherapy, to enhance its antitumor activity. Finally, there is interest in understanding the mechanisms of resistance to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide and developing strategies to overcome this resistance.
科学的研究の応用
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been extensively studied for its antitumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma. While some of these trials showed promising results, others were less successful.
特性
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUYHUUUKHUKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2898844.png)
![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B2898845.png)
![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)
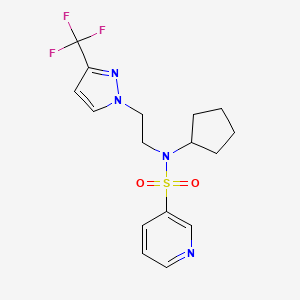
![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)
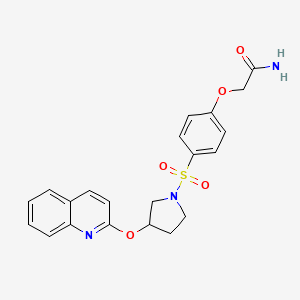
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)
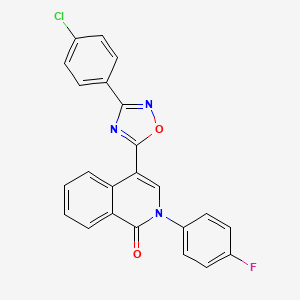
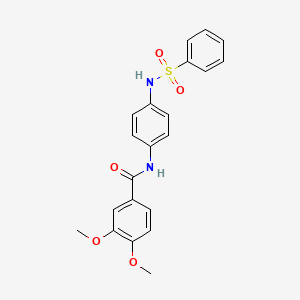
![4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/no-structure.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)
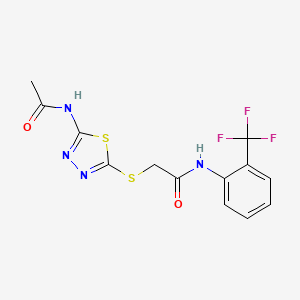
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)